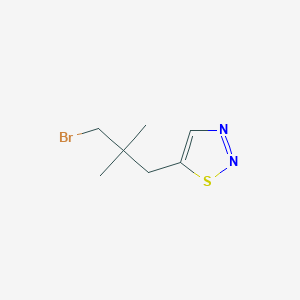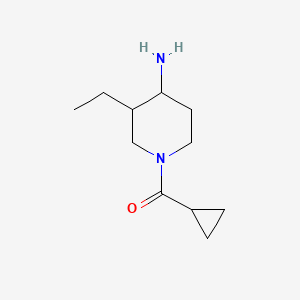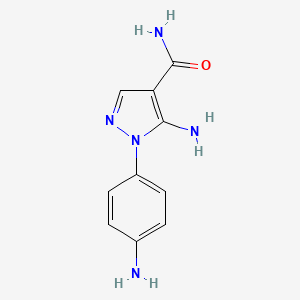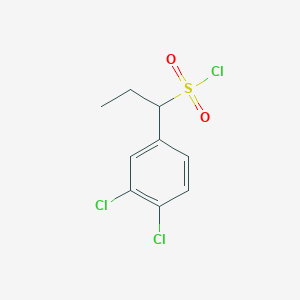
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole, which is commercially available or can be synthesized from indole via chlorination.
Amination: The 6-chloroindole undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 1-position of the propyl chain. This can be done using various hydroxylating agents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. Continuous flow reactors and automated systems may be used to scale up the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The amino and hydroxyl groups enhance its binding affinity and specificity towards these targets. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-amino-1-(1H-indol-3-yl)propan-1-ol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-chloro-1H-indole-3-carbaldehyde: Contains an aldehyde group instead of the amino and hydroxyl groups, leading to different chemical properties.
3-(6-chloro-1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.
Uniqueness
The presence of both amino and hydroxyl groups in 3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol makes it a unique compound with versatile reactivity. The chlorine substituent on the indole ring further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC 名称 |
3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H13ClN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,11,14-15H,3-4,13H2 |
InChI 键 |
DRIFOIRAHAMTJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)




![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)



![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)




